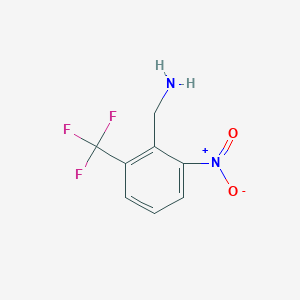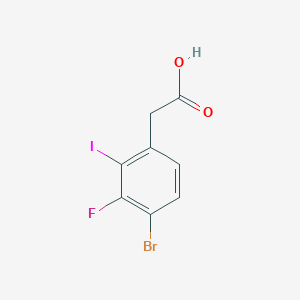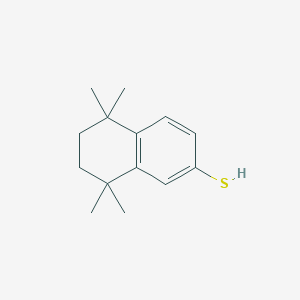
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is an organic compound with the molecular formula C14H20S It is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and four methyl groups attached to the tetrahydro naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydro naphthalene structure.
Thiol Group Introduction: The thiol group is introduced via thiolation reactions, often using reagents like thiourea or hydrogen sulfide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound may influence signaling pathways and gene expression through its interaction with transcription factors and other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but with a hydroxyl group instead of a thiol group.
5,6,7,8-Tetrahydro-2-naphthol: Another naphthalene derivative with a hydroxyl group.
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: A related compound with a methanol group.
Uniqueness
2-Naphthalenethiol, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methanol analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
132392-27-9 |
|---|---|
Formule moléculaire |
C14H20S |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-thiol |
InChI |
InChI=1S/C14H20S/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 |
Clé InChI |
FXMPZALQWZSCOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
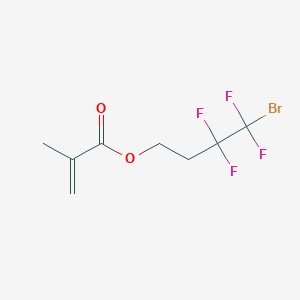

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


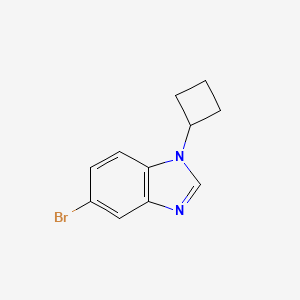
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
